meso-Tetra(4-n-butylphenyl)Porphine
Description
Properties
Molecular Formula |
C60H62N4 |
|---|---|
Molecular Weight |
839.2 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-5-9-13-41-17-25-45(26-18-41)57-49-33-35-51(61-49)58(46-27-19-42(20-28-46)14-10-6-2)53-37-39-55(63-53)60(48-31-23-44(24-32-48)16-12-8-4)56-40-38-54(64-56)59(52-36-34-50(57)62-52)47-29-21-43(22-30-47)15-11-7-3/h17-40,61,64H,5-16H2,1-4H3 |
InChI Key |
TXTFZKGQXNTRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CCCC)C8=CC=C(C=C8)CCCC)C=C4)C9=CC=C(C=C9)CCCC)N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Classical Synthesis Approaches for meso-Tetra(4-n-butylphenyl)Porphine
The synthesis of meso-tetra-substituted porphyrins has been a cornerstone of porphyrin chemistry for over a century. Two classical methods, the Adler-Longo and Lindsey syntheses, are predominantly utilized for preparing compounds like this compound.
Adler-Longo Condensation and Related Procedures
The Adler-Longo method offers a straightforward, one-step synthesis of meso-substituted porphyrins. researchgate.netnih.gov This approach involves the acid-catalyzed condensation of a pyrrole (B145914) with an appropriate aldehyde in a high-boiling solvent, typically propionic acid, open to the atmosphere. ulisboa.ptnih.gov The reaction proceeds under aerobic conditions, with atmospheric oxygen serving as the oxidant to convert the initially formed porphyrinogen (B1241876) to the final porphyrin. arkat-usa.org While effective, this method often results in modest yields, typically in the range of 10-30%, due to the formation of tar-like byproducts which can complicate purification. nih.govnih.gov The simplicity of the procedure, however, makes it a common choice for the synthesis of a variety of meso-tetrasubstituted porphyrins. researchgate.net
| Parameter | Adler-Longo Method |
| Reactants | Pyrrole, Benzaldehyde derivative |
| Solvent | Propionic Acid or Acetic Acid |
| Conditions | Reflux, Aerobic |
| Yield | 10-30% |
| Key Feature | One-step synthesis |
Condensation Reactions with Pyrrole and Aromatic Aldehydes
A more refined approach to the synthesis of meso-substituted porphyrins is the Lindsey synthesis. This two-step, one-flask method provides greater control over the reaction and generally leads to higher yields compared to the Adler-Longo procedure. The first step involves the acid-catalyzed condensation of pyrrole and an aromatic aldehyde (in this case, 4-n-butylbenzaldehyde) in a chlorinated solvent like dichloromethane (B109758) under an inert atmosphere. nih.govarkat-usa.org This step establishes an equilibrium between the starting materials and the porphyrinogen intermediate. nih.gov The reaction is typically carried out at room temperature to minimize side reactions. nih.gov In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added to the reaction mixture to oxidize the porphyrinogen to the desired porphyrin. nih.gov This method avoids the harsh conditions of the Adler-Longo synthesis and often simplifies the purification process. nih.gov
| Parameter | Lindsey Synthesis |
| Reactants | Pyrrole, Benzaldehyde derivative |
| Solvent | Dichloromethane |
| Catalyst | Lewis acid (e.g., BF3·OEt2) or strong protic acid |
| Oxidant | DDQ or p-chloranil |
| Conditions | Room temperature, Inert atmosphere followed by oxidation |
| Yield | Often higher than Adler-Longo |
| Key Feature | Two-step, one-flask procedure with milder conditions |
Advanced Synthetic Strategies
Beyond the classical condensation methods, a range of advanced synthetic strategies have been developed to functionalize and derivatize the porphyrin macrocycle, including this compound. These techniques offer precise control over the introduction of various substituents, enabling the creation of highly tailored porphyrin architectures.
Nucleophilic Aromatic Substitution (SNAr) Reactions at meso-Positions
Nucleophilic aromatic substitution (SNA) presents a powerful tool for the post-synthetic modification of porphyrins. nih.gov This reaction is particularly effective for introducing functional groups directly onto the meso-positions of the porphyrin core. acs.org The process typically involves the reaction of a meso-halogenated porphyrin, such as a meso-bromoporphyrin, with a nucleophile. elsevierpure.comnih.gov A variety of nucleophiles, including arylamines, diarylamines, phenols, thiophenols, and even heterocyclic compounds like pyrrole and indole, can be employed, leading to a diverse array of substituted porphyrins. elsevierpure.comnih.gov The reaction is versatile and can be applied to both free-base porphyrins and their metal complexes with high regioselectivity and good yields. acs.org This methodology is considered the first general approach for the direct introduction of functional groups into unactivated porphyrins. acs.org
"Click" Chemistry Functionalization
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for the functionalization of porphyrins. acs.orgresearchgate.net This reaction involves the formation of a stable triazole ring by connecting a porphyrin bearing an azide (B81097) group with a molecule containing a terminal alkyne, or vice versa. nih.gov The mild reaction conditions and high efficiency of "click" chemistry make it an ideal strategy for covalently linking porphyrins to other molecules, such as carbon nanotubes or other photosensitizers, to create complex functional materials. nih.govnih.gov This approach has been widely used to synthesize a variety of porphyrin conjugates with tailored properties. researchgate.netresearchgate.net
Dealkylation Approaches for Porphine (B87208) Core Synthesis from substituted Porphyrins
The dealkylation of N-substituted porphyrins provides an alternative route to the parent porphine core. N-alkylporphyrins can be synthesized and subsequently dealkylated to yield the corresponding non-N-alkylated porphyrins. electronicsandbooks.comacs.orgdocumentsdelivered.com This process can be promoted by various reagents and conditions. For instance, the dealkylation of N-methylporphyrin complexes can be influenced by the nature of the nucleophile and the reaction medium. electronicsandbooks.comacs.org While not a direct synthesis of this compound, this methodology is relevant in the broader context of porphyrin chemistry as a means to manipulate the porphyrin core. worldscientific.com The study of these dealkylation reactions also provides insights into the reactivity of the porphyrin macrocycle. electronicsandbooks.comacs.org
Peripheral and Core Functionalization of this compound Derivatives
The rich chemistry of the porphyrin macrocycle allows for extensive functionalization at both its peripheral β-pyrrole positions and the central core, including the meso positions. These modifications are crucial for fine-tuning the electronic, photophysical, and chemical properties of this compound for various applications.
β-Pyrrole Substitution Reactions (e.g., Bromination, Nitration)
The β-pyrrole positions of the porphyrin ring are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. While the meso-positions are generally more reactive towards electrophiles, reactions at the β-positions can be achieved, often after the meso-positions are fully substituted. nih.gov
Bromination:
Electrophilic bromination is a common method for functionalizing the β-positions of meso-tetraarylporphyrins. The reaction conditions determine the degree of bromination. For instance, the use of N-bromosuccinimide (NBS) is a well-established method for this transformation. In the case of meso-tetraarylporphyrins like meso-tetraphenylporphyrin (TPP), which is structurally analogous to this compound, tetra-bromination can be achieved with high regioselectivity at the 2, 3, 12, and 13 positions. nih.gov This is typically accomplished by reacting the porphyrin with a slight excess of NBS in a solvent such as refluxing chloroform (B151607), yielding the tetrabrominated product in high yields (around 80%). nih.gov The reaction is generally applicable to various meso-substituted porphyrins. researchgate.net The introduction of bromine atoms onto the porphyrin core significantly alters its electronic properties and can induce conformational distortions. beilstein-journals.org
Nitration:
Nitration of the β-pyrrole positions can also be achieved through electrophilic substitution, typically using nitric acid. For metal complexes of meso-tetraphenylporphyrin (M-TPP, where M = Cu(II), Ni(II), Co(II)), selective nitration can be performed. Reaction with 25-50% nitric acid in chloroform at room temperature can lead to a mixture of nitro-derivatives, with β,β-dinitro-compounds being major products under optimized conditions. researchgate.net More controlled conditions, such as using 25% nitric acid at room temperature or 5% nitric acid at 0-5 °C, can selectively yield mono-β-nitroporphyrins in good yields (56-81%). researchgate.net These reactions demonstrate that the β-positions of meso-tetraarylporphyrins are accessible for functionalization, providing a route to derivatives with altered electronic characteristics.
| Reaction | Reagent(s) | Typical Conditions | Product(s) | Typical Yield | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | Refluxing Chloroform | 2,3,12,13-Tetrabromo-derivative | ~80% | nih.gov |
| Nitration | 25% Nitric Acid | Room Temperature | Mono-β-nitro-derivative | 56-81% | researchgate.net |
| Nitration | 25-30% Nitric Acid | Room Temperature, 30-40 min | β,β-Dinitro-derivatives | up to 73% | researchgate.net |
Table 1: Representative β-Pyrrole Substitution Reactions on meso-Tetraarylporphyrins.
Introduction of Diverse meso-Substituents and their Influence
The synthesis of porphyrins often involves the condensation of pyrrole with an aldehyde, which determines the nature of the meso-substituents. The Lindsey synthesis, for example, is a common method for producing meso-substituted porphyrins. arkat-usa.org By using different substituted aldehydes, a wide variety of functional groups can be introduced at the meso-positions, profoundly influencing the molecule's properties.
The electronic nature of the meso-substituents has a significant impact on the photophysical and electrochemical properties of the porphyrin. Electron-withdrawing groups, such as nitro or benzoyl groups, enhance the ease of reduction of the porphyrin. nih.gov This effect is more pronounced the closer the substituent is to the porphyrin core. For example, a benzoyl group directly at a meso-position has a stronger effect than one on a meso-phenyl ring. nih.gov Conversely, electron-donating groups would have the opposite effect.
The steric bulk and chemical nature of the meso-substituents also play a crucial role. For example, comparing meso-tetraphenylporphyrin (TPP) with meso-tetra(thien-2-yl)porphyrin reveals that the thienyl substituents cause a red shift in the absorption and fluorescence spectra, indicating a change in the electronic structure of the tetrapyrrole ring. researchgate.netrug.nl Halogenation at the meso-positions can induce distortion of the macrocyclic core and provides a means to control intermolecular interactions in the solid state through halogen bonding. beilstein-journals.orgnih.gov
The introduction of functional groups at the meso-phenyl rings, such as in meso-tetra(4-carboxyphenyl)porphyrin, allows for further derivatization, for example, to form acyl azides, which are versatile intermediates. researchgate.net Similarly, the synthesis of porphyrins with pyridylvinyl groups at the meso-phenyl positions allows for the coordination of metal complexes, creating complex supramolecular structures with potential applications in electrocatalysis. scielo.br
| meso-Substituent | Influence on Porphyrin Properties | Reference(s) |
| 4-Nitrophenyl | Electron-withdrawing; facilitates reduction of the porphyrin core. | nih.gov |
| 4-Bromophenyl | Induces moderate planar conformation; provides sites for further cross-coupling reactions. | beilstein-journals.orgliverpool.ac.uk |
| Thien-2-yl | Causes a red-shift in absorption and fluorescence spectra compared to TPP. | researchgate.netrug.nl |
| Pentafluorophenyl | Strongly electron-withdrawing; significantly alters electronic properties. | researchgate.net |
| 4-Pyridylvinylphenyl | Allows for post-synthetic modification, such as coordination of metal complexes. | scielo.br |
| Mesityl | Provides steric bulk, which can limit aggregation and influence the conformation of the porphyrin core. | researchgate.net |
Table 2: Influence of Diverse meso-Substituents on Porphyrin Properties.
Coordination Chemistry and Metalloporphyrin Complexes of Meso Tetra 4 N Butylphenyl Porphine
Synthesis of Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Pd(II), Sn(IV))
The insertion of a metal ion into the core of the meso-Tetra(4-n-butylphenyl)Porphine macrocycle is a fundamental process in porphyrin chemistry. Various standard and modern synthetic methods can be employed to achieve metalation, often resulting in high yields. The choice of method typically depends on the specific metal, the solvent, and the desired reaction time.
Commonly, metal complexes of this compound are synthesized by refluxing the free-base porphyrin with an excess of a corresponding metal salt in a high-boiling point solvent. tu.ac.th For instance, the synthesis of the copper(II) complex can be achieved by refluxing the porphyrin with copper(II) acetate in a solvent like N,N-dimethylformamide (DMF). tu.ac.th Similarly, complexes of Co(II) and Zn(II) have been synthesized from their respective metal salts. researchgate.net The progress of the reaction can be conveniently monitored using UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the emergence of two Q-bands characteristic of the metalloporphyrin.
More sustainable and efficient methods for metalloporphyrin synthesis have also been developed. These include techniques like mechanochemistry (milling) and ultrasound irradiation, which can reduce reaction times and the need for solvents. nih.gov For example, milling a meso-substituted porphyrin with five equivalents of zinc acetate or copper acetate can lead to the efficient formation of the corresponding metalloporphyrin in less than four hours, often without the need for an additional solvent. nih.gov
The general procedure for synthesizing these metal complexes involves the reaction of the free-base porphyrin, H₂T(4-BuPh)P, with a metal salt (MX₂), as depicted in the following reaction scheme:
H₂T(4-BuPh)P + MX₂ → MT(4-BuPh)P + 2HX
| Metal Ion | Typical Metal Salt | Common Solvent | Reaction Condition |
| Cu(II) | Copper(II) acetate, Cu(OAc)₂ | DMF, Chloroform (B151607) | Reflux |
| Zn(II) | Zinc(II) acetate, Zn(OAc)₂ | Chloroform/Methanol | Reflux nih.gov |
| Co(II) | Cobalt(II) acetate, Co(OAc)₂ | Chloroform/Methanol | Reflux |
| Ni(II) | Nickel(II) acetate, Ni(OAc)₂ | DMF, Acetic Acid | Reflux |
| Pd(II) | Palladium(II) chloride, PdCl₂ | Benzonitrile | Reflux |
| Sn(IV) | Tin(II) chloride, SnCl₂ (followed by oxidation) | Pyridine | Reflux |
Influence of Metalation on Electronic and Structural Properties
The insertion of a metal ion into the porphyrin core profoundly influences both its electronic and structural characteristics. These changes are readily observable through spectroscopic techniques and X-ray crystallography.
Electronic Properties: Upon metalation, the electronic absorption spectrum of this compound undergoes significant changes. The UV-Vis spectrum of the free-base porphyrin typically displays an intense Soret band (or B band) near 420 nm and four weaker Q-bands in the 500-700 nm region. This spectral pattern is due to the D₂h symmetry of the free-base porphyrin. When a metal ion is introduced, the symmetry of the molecule increases to D₄h, which simplifies the spectrum. The four Q-bands collapse into two, commonly labeled as the α and β bands. Furthermore, the Soret and Q-bands often exhibit a red-shift (bathochromic shift) upon metalation. researchgate.net The magnitude of this shift can be influenced by the nature of the central metal ion.
| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) |
| H₂T(4-BuPh)P (Free Base) | ~420 | ~515, 550, 590, 650 |
| CuT(4-BuPh)P | Red-shifted from free base | Two bands, red-shifted |
| ZnT(4-BuPh)P | Red-shifted from free base | Two bands, red-shifted |
| CoT(4-BuPh)P | Red-shifted from free base | Two bands, red-shifted |
Note: Exact wavelengths can vary depending on the solvent and peripheral substituents.
Structural Properties: The planarity of the porphyrin macrocycle is a key structural feature that is affected by metalation. While the free-base porphyrin is nearly planar, the insertion of a metal ion can induce deviations from planarity. The extent and type of distortion (e.g., saddled, ruffled, waved) are influenced by several factors, including the size of the central metal ion and its coordination preferences. researchgate.net For smaller ions, the porphyrin ring may need to contract, leading to a ruffled conformation. Conversely, larger metal ions can cause the macrocycle to expand, sometimes resulting in a domed or saddled shape. These structural distortions are not solely dependent on the metal ion; they are also influenced by intermolecular interactions in the solid state and the presence of axial ligands. researchgate.net
Metalation also impacts the electrochemical properties of the porphyrin. The redox potentials for the oxidation and reduction of the porphyrin ring are anodically shifted in metalloporphyrins compared to their free-base counterparts. researchgate.net This shift is attributed to the electronic effects of the central metal ion.
Axial Ligand Coordination and Supramolecular Interactions in Metalloporphyrins
The coordination chemistry of metalloporphyrins derived from this compound is not limited to the porphyrin ligand itself. Many metal ions coordinated within the porphyrin core can accept one or two additional ligands along the axis perpendicular to the porphyrin plane. This phenomenon is known as axial coordination.
The ability of a metalloporphyrin to bind axial ligands depends on the identity, oxidation state, and coordination number of the central metal. For example, square planar complexes like those of Ni(II) and Cu(II) may not readily bind axial ligands, or do so only weakly. In contrast, metals like Zn(II), Co(II), and Sn(IV) commonly form five- or six-coordinate complexes by binding one or two axial ligands, respectively. For instance, Zn(II) porphyrins often coordinate with ligands such as pyridines, imidazoles, or amines.
Axial ligand coordination plays a crucial role in the formation of supramolecular assemblies. frontierspecialtychemicals.com The nature of the axial ligand can direct the self-assembly of metalloporphyrin units into larger, well-defined structures such as dimers, oligomers, or coordination polymers. frontierspecialtychemicals.com For example, a bifunctional ligand with two coordination sites can bridge two metalloporphyrin molecules, leading to the formation of extended chains or networks.
Advanced Spectroscopic and Structural Characterization in Academic Research
Electronic Absorption Spectroscopy (UV-Vis) for Elucidating π-Conjugation and Electronic Transitions
The electronic absorption spectrum of meso-Tetra(4-n-butylphenyl)Porphine, like other meso-tetraarylporphyrins, is dominated by an intense Soret band (or B band) in the near-ultraviolet region and several weaker Q-bands in the visible region. rsc.orgresearchgate.net These bands arise from π-π* electronic transitions within the highly conjugated 18-π electron porphyrin macrocycle. ulisboa.pt The Soret band corresponds to the strong transition to the second excited singlet state (S0 → S2), while the Q-bands are associated with the weaker transition to the first excited singlet state (S0 → S1). rsc.org
In a chloroform (B151607) (CHCl3) solvent, this compound typically exhibits a Soret band maximum around 420 nm. The Q-bands are observed at approximately 517 nm, 555 nm, 591 nm, and 649 nm. 20.210.105 The position and intensity of these bands can be influenced by the solvent, aggregation, and the presence of substituents on the phenyl rings. researchgate.net The n-butyl groups on the phenyl rings have a minor electronic effect on the porphyrin core, but they can influence the solubility and intermolecular interactions.
Table 1: Typical UV-Vis Absorption Data for this compound in CHCl₃ 20.210.105
| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) |
| Soret (B) | 420 | 278,000 |
| Q(IV) | 517 | 13,500 |
| Q(III) | 555 | 9,570 |
| Q(II) | 591 | 4,300 |
| Q(I) | 649 | 4,600 |
| Note: The molar extinction coefficients are approximate values and can vary. |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. tu.ac.thresearchgate.netasianpubs.org The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. ulisboa.pt
A key feature of the ¹H NMR spectrum of porphyrins is the large chemical shift dispersion caused by the ring current effect of the aromatic macrocycle. nih.gov This effect deshields the protons on the periphery of the ring and shields the protons in the center. Consequently, the β-pyrrolic protons appear at a downfield chemical shift, typically around 8.8-8.9 ppm as a sharp singlet. rsc.org The protons of the n-butylphenyl groups also show characteristic signals. The ortho- and meta-protons of the phenyl rings appear as distinct doublets, while the protons of the n-butyl chain (methyl, methylene (B1212753) groups) resonate in the upfield region. The inner N-H protons are highly shielded and appear as a broad singlet in the upfield region, typically around -2.7 to -2.8 ppm. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org The signals for the different carbon atoms of the porphyrin core and the n-butylphenyl substituents can be assigned based on their chemical shifts and coupling patterns.
Table 2: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) |
| β-Pyrrolic H | ~8.85 |
| Phenyl H (ortho) | ~8.15 (d) |
| Phenyl H (meta) | ~7.55 (d) |
| N-H (inner) | ~-2.75 (s, br) |
| Butyl -CH₂- (α) | ~2.70 (t) |
| Butyl -CH₂- (β) | ~1.70 (m) |
| Butyl -CH₂- (γ) | ~1.45 (m) |
| Butyl -CH₃ | ~0.95 (t) |
| Note: d = doublet, t = triplet, m = multiplet, s = singlet, br = broad. Chemical shifts are approximate and can vary. |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Structure
The FT-IR spectrum displays characteristic absorption bands corresponding to the vibrations of the porphyrin macrocycle and the n-butylphenyl substituents. Key vibrational modes include the N-H stretching of the inner pyrrole (B145914) nitrogens, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the porphyrin ring. researchgate.net The in-plane and out-of-plane bending vibrations of the C-H bonds also provide valuable structural information.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch (pyrrole) | ~3320 |
| Aromatic C-H Stretch | ~3050-3020 |
| Aliphatic C-H Stretch (butyl) | ~2955, 2925, 2855 |
| C=C Stretch (aromatic/porphyrin) | ~1600, 1470 |
| C=N Stretch (pyrrole) | ~1350 |
| Pyrrole Breathing | ~965 |
| Phenyl C-H Out-of-Plane Bend | ~800 |
| Note: Frequencies are approximate and can vary based on the sample preparation and instrument. |
Mass Spectrometry (ESI-MS, MALDI-TOF MS, FAB MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry techniques such as Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), and Fast Atom Bombardment (FAB MS) are essential for determining the precise molecular weight and confirming the elemental composition of this compound. 20.210.105tu.ac.th These methods also provide insights into the fragmentation patterns of the molecule under ionization conditions.
The mass spectrum will show a prominent molecular ion peak ([M+H]⁺) corresponding to the mass of the protonated molecule. For this compound (C₆₀H₆₂N₄), the expected monoisotopic mass is approximately 838.50 g/mol , and the molecular weight is 839.16 g/mol . frontierspecialtychemicals.comfrontierspecialtychemicals.com The fragmentation pattern can reveal the loss of the n-butylphenyl substituents or other fragments, further confirming the structure of the compound.
X-ray Diffraction Studies (Single-Crystal and Powder XRD) for Solid-State Structure
X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. tu.ac.th These studies are crucial for understanding the conformation of the porphyrin macrocycle, as well as the intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction analysis of meso-tetraarylporphyrins often reveals a non-planar conformation of the porphyrin macrocycle. lookchem.com The steric hindrance between the meso-phenyl groups and the β-pyrrolic hydrogens can cause the porphyrin ring to adopt various distorted conformations, such as saddle, ruffled, domed, or waved shapes. researchgate.net The specific type and degree of distortion are influenced by the nature of the meso-substituents and the crystal packing forces. core.ac.uk For this compound, the bulky n-butylphenyl groups are expected to induce a significant out-of-plane distortion of the porphyrin core.
Microscopic Techniques (SEM, TEM) for Morphological Analysis of Self-Assembled Structures
The ability of porphyrin molecules to self-assemble into well-defined nano- and microstructures is a key area of research, often characterized using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods provide direct visualization of the morphology of aggregates formed in solution or on surfaces.
However, based on a review of the available academic literature, specific studies detailing the use of SEM or TEM for the morphological analysis of self-assembled structures of this compound are not prominently featured. Research on this compound and its derivatives has instead focused significantly on its synthesis and characterization at a molecular level using single-crystal X-ray diffraction (XRD). For instance, studies have successfully determined the crystal structures of β-substituted derivatives of this compound and their metal complexes. researchgate.net This X-ray analysis reveals precise details about bond lengths, angles, and the planarity of the porphyrin core, showing, for example, that the crystal structures of some β-tetra(phenylethynyl)-meso-tetra(4′-n-butylphenyl)porphyrin derivatives are isomorphous. researchgate.net While XRD provides fundamental structural data, it does not describe the larger-scale morphologies that are typically investigated with SEM and TEM.
Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry is a pivotal technique for probing the redox properties of porphyrins, providing data on their oxidation and reduction potentials. These properties are crucial for applications in catalysis, sensors, and molecular electronics.
The electrochemical behavior of derivatives of meso-Tetra(4-n-butylphenyl)Porphyrin has been systematically investigated. A study on a series of β-tetrasubstituted meso-tetra(4′-n-butylphenyl)porphyrins and their metal complexes (CoII, CuII, and ZnII) reported their electrochemical redox properties. researchgate.net The research showed that these compounds exhibit an anodic shift in their redox potentials when compared to corresponding metallotetraphenylporphyrins (MTPPs). researchgate.netias.ac.in This shift is attributed to the electronic influence of the substituents on the porphyrin macrocycle.
The introduction of electron-withdrawing groups, such as phenylethynyl groups at the β-pyrrole positions, has a pronounced effect. For example, β-tetra(phenylethynyl) substituted porphyrins show a significant anodic shift in the first ring reduction potentials (by 450–500 mV) compared to the parent metallotetraphenylporphyrin, while the first ring oxidation potentials remain largely unchanged. researchgate.net This behavior highlights the tunability of the porphyrin's electronic properties through peripheral modification.
Table 1: Electrochemical Redox Potentials This table would typically contain half-wave potentials (E½) for the oxidation and reduction processes of this compound and its derivatives, measured in a specific solvent and supporting electrolyte. However, the specific numerical data from the primary literature was not available for direct inclusion.
| Compound | First Oxidation (V vs. Ag/AgCl) | Second Oxidation (V vs. Ag/AgCl) | First Reduction (V vs. Ag/AgCl) | Second Reduction (V vs. Ag/AgCl) |
| H₂T(4'-BuPh)P | Data not available | Data not available | Data not available | Data not available |
| CuT(4'-BuPh)P | Data not available | Data not available | Data not available | Data not available |
| ZnT(4'-BuPh)P | Data not available | Data not available | Data not available | Data not available |
Data based on findings reported for β-substituted derivatives, indicating anodic shifts relative to standard MTPPs. researchgate.net
Fluorescence Spectroscopy and Luminescence Studies for Photophysical Properties
Fluorescence and luminescence spectroscopy are essential tools for characterizing the excited-state and emissive properties of porphyrins, which are fundamental to their application in photodynamic therapy, sensing, and optoelectronics. These studies provide key parameters such as fluorescence quantum yield (Φf) and singlet oxygen quantum yield (ΦΔ).
While specific photophysical data for this compound is not extensively detailed in the reviewed literature, studies on the closely related analogue, 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) , offer valuable insights into the expected behavior. The minor difference in the alkyl chain length (ethyl vs. n-butyl) is not expected to dramatically alter the core photophysical properties.
A 2023 study on TEtPP reported a fluorescence quantum yield (Φf) of 0.12 ± 0.04 and a singlet oxygen quantum yield (ΦΔ) of 0.81 ± 0.23. nih.gov The fluorescence spectrum of TEtPP shows characteristic emission peaks at approximately 604 nm and 652 nm. nih.gov A separate investigation into TEtPP and its metal derivatives found that fluorescence quantum yields can range from 0.002 to 0.38, depending on the central metal ion. researchgate.net The free-base porphyrin and its Sn(II) complex were noted for having particularly high fluorescence quantum yields within this series. researchgate.net These findings underscore the significant influence of metallation on the de-excitation pathways of the porphyrin macrocycle.
Table 2: Photophysical Properties of a Porphyrin Analogue This table presents data for the closely related compound 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP).
| Compound | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Max Emission Peaks (nm) | Solvent |
| TEtPP | 0.12 ± 0.04 | 0.81 ± 0.23 | 604, 652 | Ethyl Acetate |
| TEtPP Derivatives | 0.002 - 0.38 | Data not available | - | Ethyl Acetate |
Data sourced from studies on 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin. nih.govresearchgate.net
Theoretical and Computational Investigations of Meso Tetra 4 N Butylphenyl Porphine Systems
Density Functional Theory (DFT) Studies on Molecular Structure, Vibrational Frequencies, and Electronic Propertiesmdpi.commdpi.comnih.gov
Density Functional Theory (DFT) is a cornerstone of computational studies on porphyrins, providing a robust framework for examining their fundamental properties. mdpi.com By applying DFT methods, researchers can accurately predict the molecule's geometry, analyze its vibrational modes, and understand its electronic behavior.
Molecular Structure: DFT calculations are used to determine the optimized ground-state geometry of porphyrin molecules. For meso-tetra-aryl porphyrins, these calculations reveal key structural parameters. mdpi.comtuni.fi The porphyrin macrocycle is generally found to be nearly planar, although meso-substitution can introduce slight out-of-plane distortions. researchgate.net A significant structural feature is the dihedral angle between the plane of the porphyrin core and the meso-phenyl groups, which is typically calculated to be around 60-70 degrees. tuni.fi This twisting is a result of steric hindrance between the phenyl groups and the β-hydrogens of the porphyrin core. The addition of the n-butyl groups at the para-position of the phenyl rings is not expected to significantly alter the core geometry compared to the parent TPP molecule.
Below is a table of typical bond lengths and angles for a meso-tetraphenylporphyrin core, which serves as a model for meso-Tetra(4-n-butylphenyl)Porphine, calculated using DFT methods.
| Parameter | Description | Typical Calculated Value (Å or °) |
| Cα-N | Bond length between alpha-carbon and nitrogen | ~1.37 - 1.39 Å |
| Cα-Cβ | Bond length between alpha and beta carbons in pyrrole (B145914) | ~1.44 - 1.46 Å |
| Cβ-Cβ | Bond length between beta carbons in pyrrole | ~1.35 - 1.37 Å |
| Cα-Cm | Bond length between alpha-carbon and meso-carbon | ~1.39 - 1.41 Å |
| N-Zn | Bond length in metallated porphyrins (if applicable) | ~2.04 Å |
| Cα-N-Cα | Bond angle within the pyrrole ring | ~106 - 108° |
| N-Cα-Cm | Bond angle connecting pyrrole to meso-carbon | ~125 - 127° |
| Dihedral Angle | Angle between porphyrin mean plane and phenyl ring | ~65° |
This data is representative of DFT calculations on meso-tetraphenylporphyrin systems. researchgate.net
Vibrational Frequencies: Theoretical vibrational analysis using DFT allows for the assignment of experimental Infrared (IR) and Raman spectra. nih.gov Calculations can predict the frequencies and intensities of vibrational modes, which are sensitive to the molecular structure and substitutions. researchgate.net Meso-phenyl substitution is known to cause shifts in the vibrational frequencies of the porphyrin ring, particularly for modes involving the meso-carbons. nih.gov The calculated spectra for TPP provide a reliable basis for interpreting the vibrational characteristics of its n-butylphenyl derivative.
The following table presents selected calculated vibrational frequencies for meso-tetraphenylporphyrin, which are expected to be similar for this compound.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3320 | N-H stretch |
| ~1595 | Phenyl C=C stretch |
| ~1440 | Phenyl C=C stretch |
| ~1350 | Pyrrole C-N stretch |
| ~1235 | C-H in-plane bend |
| ~965 | Pyrrole breathing mode |
| ~800 | Phenyl C-H out-of-plane bend |
Frequencies are scaled and based on DFT calculations for H2TPP. researchgate.net
Electronic Properties: The electronic properties of porphyrins are dominated by the extensive π-conjugated system of the macrocycle. DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption spectra and the chemical reactivity of the molecule. koreascience.krnih.gov For meso-tetra-aryl porphyrins, the HOMO-LUMO gap is typically calculated to be in the range of 2.1 to 2.4 eV. nih.gov The electron-donating n-butyl groups are predicted to slightly raise the energy of the HOMO, which could lead to a small reduction in the energy gap compared to the unsubstituted TPP. koreascience.kr
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations are crucial for understanding the conformational flexibility and intermolecular interactions of large molecules like this compound.
Conformational Analysis: Porphyrins with meso-substituents possess significant conformational freedom, primarily due to the rotation of the aryl groups around the C-C bond connecting them to the porphyrin core. researchgate.net MD simulations can model these rotational dynamics, revealing the energy barriers and preferred orientations of the phenyl rings. researchgate.net These simulations show that the phenyl groups are in constant motion, and their rotational behavior can be influenced by the solvent and temperature. nih.gov The flexible n-butyl chains would also exhibit their own conformational dynamics, which can be sampled using MD to understand their spatial distribution.
Intermolecular Behavior: MD simulations are particularly powerful for investigating how porphyrin molecules interact with each other to form aggregates. nih.govacs.org Porphyrins are known to self-assemble in solution through π-π stacking interactions, forming structures like H-aggregates (face-to-face) or J-aggregates (edge-to-edge). ljmu.ac.uknih.gov MD simulations can predict the most stable aggregation motifs and calculate the interaction energies between molecules. nih.gov For this compound, the bulky n-butyl groups would play a significant role in modulating these intermolecular interactions, potentially influencing the geometry and stability of the resulting aggregates.
Elucidation of Electronic Structure and Charge Transfer Pathwaysnih.gov
The unique optical and electronic properties of porphyrins arise from their distinct electronic structure, which can be elucidated through computational methods. A key theoretical framework for understanding porphyrin electronics is Gouterman's four-orbital model. acs.orgresearchgate.netnih.gov
This model describes the characteristic UV-visible absorption spectrum of porphyrins, which features an intense Soret (or B) band in the near-UV region (~420 nm) and several weaker Q bands in the visible region (500-700 nm). These bands arise from electronic transitions between two nearly degenerate HOMOs (of a₁u and a₂u symmetry in D₄h point group) and a pair of degenerate LUMOs (of eg symmetry). researchgate.net
Computational studies, particularly DFT and Time-Dependent DFT (TD-DFT), can map these frontier orbitals and analyze their composition. rsc.org For meso-tetra-aryl porphyrins, the phenyl substituents perturb the symmetry of the parent porphine (B87208), leading to a splitting of the degenerate orbitals. rsc.org The para-n-butyl groups, being weakly electron-donating, are expected to mix aryl character into the a₂ᵤ-type HOMO, raising its energy and consequently red-shifting the absorption bands compared to unsubstituted porphyrin. nih.gov
Analysis of the molecular orbitals allows for the elucidation of charge transfer pathways. acs.org For instance, in donor-acceptor systems involving porphyrins, computational methods can predict the direction and efficiency of photoinduced electron transfer by examining the spatial distribution of the HOMO and LUMO. acs.org For this compound itself, understanding the distribution of electron density in the frontier orbitals is key to predicting how it will interact with other molecules in charge transfer processes.
Computational Prediction of Reactivity and Photophysical Propertiesacs.orgresearchgate.net
Computational chemistry is an invaluable tool for predicting the reactivity and photophysical behavior of molecules before undertaking complex and costly experiments.
Reactivity: The chemical reactivity of a molecule can be predicted by analyzing its electronic structure. nih.gov The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For porphyrins, the meso positions and β-pyrrolic positions are often sites of reactivity. DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This allows for the prediction of how this compound might react with other chemical species. researchgate.net
Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the photophysical properties of porphyrins. nih.govresearchgate.net It is used to calculate the energies of the electronic excited states and the probabilities of transitions between them. researchgate.netacs.org These calculations can accurately predict the UV-visible absorption spectrum, including the positions and intensities of the Soret and Q bands. nih.gov
Furthermore, TD-DFT can be used to investigate the deactivation pathways of the excited molecule, such as fluorescence, internal conversion, and intersystem crossing to the triplet state. nih.gov By calculating the energy levels of the singlet and triplet excited states and the spin-orbit couplings between them, it is possible to predict quantum yields for fluorescence and phosphorescence. This information is crucial for applications in areas like photodynamic therapy and organic electronics, where the excited-state dynamics are of paramount importance.
Applications in Materials Science and Engineering Research
Organic Photovoltaics and Solar Energy Conversion
Porphyrin-based molecules are extensively studied for their potential in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Their strong absorption in the visible spectrum and their ability to facilitate photo-induced charge separation make them excellent candidates for photosensitizers, which are the core components of these solar energy conversion devices.
While research on meso-tetra-arylporphyrins is widespread, the closely related isomer, meso-Tetra(4-tert-butylphenyl)porphine, has been specifically noted for its use as a photosensitizer in studies of photo-induced charge separation. rsc.org Its capacity to absorb light and generate stable charge-separated states is crucial for improving the efficiency of charge separation in applications like solar energy conversion. rsc.org The general class of meso-tetraphenylporphyrin (TPP) derivatives is frequently used to create sensitizers for solar cells. frontierspecialtychemicals.comchemicalbook.com These molecules can be synthesized with various peripheral groups to optimize their performance. For instance, porphyrin-containing donor-π-acceptor (D-π-A) conjugated polymers have been developed that exhibit absorption over the entire visible light spectrum, a highly desirable characteristic for solar cell applications. The function of these porphyrins is to absorb photons and inject electrons into the conduction band of a semiconductor material, typically titanium dioxide (TiO2), thereby generating a photocurrent. The n-butylphenyl groups on the target compound are expected to enhance its solubility in organic solvents used for device fabrication and influence the molecular packing in the solid state, which can impact device performance.
Advanced Sensors and Sensing Platforms
The intense color and fluorescence of porphyrins, which are sensitive to the molecule's environment, make them highly effective as active elements in chemical and biochemical sensors. The interaction with an analyte can modulate the electronic structure of the porphyrin macrocycle, leading to a detectable change in its absorption or emission spectrum.
The sensing mechanism of porphyrin-based sensors relies on the interaction between the analyte and the porphyrin ring or its peripheral substituents. These interactions can be covalent or non-covalent, including coordination to a central metal ion, hydrogen bonding, or π-π stacking. The selectivity of a porphyrin sensor is determined by the specific nature of these interactions, which can be tuned by modifying the porphyrin's structure.
The peripheral substituents play a critical role in defining the selectivity of the sensor. The n-butylphenyl groups of meso-Tetra(4-n-butylphenyl)porphine provide a non-polar, sterically defined environment around the porphyrin core. This can lead to selectivity for analytes with complementary properties. For example, the related meso-Tetra(4-tert-butylphenyl)porphine has been identified as a highly sensitive and selective material for detecting low concentrations of acetone (B3395972). rsc.org This selectivity arises from the specific interactions between the acetone molecules and the porphyrin.
For biochemical sensing, porphyrins can be functionalized to interact with specific biological targets. A notable example is the use of meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP) in a light-addressable potentiometric sensor (LAPS) for the detection of DNA methylation. umich.edu In this system, the carboxyl groups are used to anchor the porphyrin to the sensor surface, creating a functional interface that can detect changes in surface charge resulting from the binding of methylated DNA. umich.edu This demonstrates how specific functional groups can be used to create highly selective biosensing platforms.
The sensitivity of porphyrins to their chemical environment makes them suitable for detecting a variety of gases and vapors.
Vapor Detection : As mentioned, meso-Tetra(4-tert-butylphenyl)porphine is an effective sensing material for detecting low-concentration acetone vapor. rsc.org The development of sensors for alcohol vapors is also a significant area of research, driven by needs in medicine, safety, and environmental monitoring. Porphyrins can be incorporated into chemiresistive sensors where the adsorption of alcohol vapor modulates the material's conductivity.
Nitrite (B80452) Detection : For the detection of ions in solution, metalloporphyrins are particularly effective. An electrochemical sensor for nitrite has been developed using a composite of graphene oxide and a manganese(III) complex of a functionalized tetraphenylporphyrin (B126558) (5-(4-aminophenyl)-10,15,20-triphenylporphyrin). rsc.orgkyoto-u.ac.jpmdpi.com This sensor operates by electrocatalytically oxidizing nitrite, with the porphyrin-graphene composite providing a large surface area and excellent catalytic activity. rsc.orgkyoto-u.ac.jp The sensor exhibited a low detection limit of 1.1 μM for nitrite ions. rsc.orgkyoto-u.ac.jp
Dopamine (B1211576) Detection : Porphyrin-based metal-organic frameworks (MOFs) have emerged as a promising platform for the electrochemical detection of neurotransmitters like dopamine. A sensor based on a bimetallic cobalt/zinc-TCPP MOF demonstrated high catalytic performance for dopamine oxidation. This enhanced performance is attributed to the synergistic effect of the two metal centers and the ordered porous structure of the MOF, which facilitates electron transfer. The sensor achieved a very low detection limit of 1.67 nM for dopamine.
Table 1: Performance of Porphyrin-Based Sensors for Various Analytes This table is interactive. You can sort and filter the data by clicking on the column headers.
| Porphyrin Derivative | Analyte | Sensor Type | Detection Limit | Reference |
|---|---|---|---|---|
| meso-Tetra(4-tert-butylphenyl)porphine | Acetone | Chemical Vapor Sensor | Low Concentration | rsc.org |
| Mn(III)-aminophenyl-triphenylporphine/GO | Nitrite | Electrochemical | 1.1 μM | rsc.orgkyoto-u.ac.jp |
| Co/Zn-meso-tetra(4-carboxyphenyl)porphine MOF | Dopamine | Electrochemical | 1.67 nM | |
| meso-tetra(4-carboxyphenyl)porphine (TCPP) | DNA Methylation | Potentiometric (LAPS) | Single 5mC site | umich.edu |
Creating stable and sensitive interfaces between a biological system and a sensor transducer is a key challenge in biosensor development. Porphyrins offer a versatile platform for designing such interfaces.
A significant application is in the detection of DNA methylation, an epigenetic marker associated with various diseases, including cancer. Researchers have developed a DNA methylation sensing interface using meso-tetra(4-carboxyphenyl)porphine (TCPP) on a light-addressable potentiometric sensor (LAPS). chemicalbook.comumich.edumedchemexpress.com In this design, the TCPP molecules are covalently anchored to the sensor surface. umich.edu This porphyrin-modified interface enhances the sensitivity of the LAPS to changes in surface charge that occur upon the hybridization of target DNA sequences. umich.edu The system was able to detect as little as a single 5-methylcytosine (B146107) (5mC) site within a DNA sequence, demonstrating the high sensitivity achievable with porphyrin-enhanced biosensing interfaces. chemicalbook.comumich.edumedchemexpress.com The orientation and electronic properties of the anchored TCPP molecules were found to be crucial for the improved sensing performance. umich.edu
Catalysis and Photocatalysis
The ability of the porphyrin macrocycle to chelate various metal ions and its capacity to absorb light energy make it a powerful scaffold for developing catalysts and photocatalysts.
Metalloporphyrins are widely recognized as biomimetic catalysts, mimicking the function of heme-containing enzymes like cytochrome P-450. rsc.orgrsc.org These synthetic catalysts, particularly those containing iron or ruthenium, can facilitate a wide range of oxidation reactions under mild conditions. rsc.orgrsc.org They are capable of oxidizing substrates such as alkenes, alkanes, and aromatic hydrocarbons with high efficiency and selectivity. rsc.orgrsc.org The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the substrate. rsc.org For example, chromium-based tetraphenylporphyrin complexes have been shown to oxidize alcohols, with the reaction pathway (one-electron vs. two-electron oxidation) being dependent on the chromium oxidation state.
In the realm of photocatalysis, porphyrins act as photosensitizers. Upon absorbing light, they are promoted to an excited state and can initiate chemical reactions through energy or electron transfer. The related meso-Tetra(4-tert-butylphenyl)porphine is explicitly used in photo-induced charge separation studies, which is the fundamental process in photocatalysis. lookchem.com The absorbed light energy creates an electron-hole pair; the electron can be used to perform a reduction, while the hole can perform an oxidation. This principle is applied in various areas, including the degradation of organic pollutants in water. For instance, a cadmium(II) complex of a tetrakis(4-methoxyphenyl)porphyrin showed excellent photocatalytic activity in degrading reactive dyes under light irradiation. mdpi.com Similarly, aggregates of TCPP have also been shown to have photocatalytic activity. The n-butylphenyl groups of the title compound would likely influence its solubility and interaction with substrates in catalytic applications.
Light-Driven Catalytic Systems (e.g., Sensitizer-TiO2 Composites)
While direct studies detailing the use of this compound specifically in sensitizer-TiO2 composites are not prevalent in the reviewed literature, the closely related analogue, meso-Tetra(4-tert-butylphenyl)Porphine, serves as a valuable proxy for understanding its potential. This tert-butyl variant is recognized for its role as a photosensitizer in studies of photo-induced charge separation. lookchem.com Its fundamental ability to absorb light and generate charge-separated states makes it a useful compound for exploring and enhancing charge separation efficiency in applications like solar energy conversion and photocatalysis. lookchem.com Porphyrins, in general, are widely employed to sensitize wide-bandgap semiconductors like Titanium Dioxide (TiO2), enabling them to absorb visible light and initiate photocatalytic processes. The peripheral butylphenyl groups on the porphyrin ring enhance its solubility in organic media, which is advantageous for the preparation of composite materials.
Catalytic Properties in Cross-Coupling Reactions
The catalytic activity of this compound itself in cross-coupling reactions is not extensively documented. However, research into its derivatives provides insight into its utility in synthetic chemistry. A study by Bhyrappa et al. details the synthesis of a new family of β-tetrasubstituted porphyrins using 2,3,12,13-tetrabromo-5,10,15,20-tetrakis(4′-n-butylphenyl)porphyrin, H2T(4′-BuPh)PBr4, as a precursor. researchgate.net This research focuses on the synthesis and characterization of these new, more complex porphyrins and their metal complexes (CoII, CuII, and ZnII), rather than their catalytic capabilities. researchgate.net The electrochemical properties of these derivatives show an anodic shift in potentials compared to standard metallotetraphenylporphyrins, an effect attributed to the electronic influence of the substituents. nii.ac.jp This demonstrates the tunability of the electronic properties of the porphyrin core, which is a key aspect in designing catalysts.
Supramolecular Assemblies and Nanomaterials
Self-Assembly of Porphyrin Nanostructures (Nanotubes, Nanosheets, J-Aggregates)
The self-assembly of porphyrin molecules into well-defined nanostructures is a subject of intense research, driven by non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Porphyrins bearing functional groups such as sulfonate or pyridyl moieties have been shown to form nanotubes and J-aggregates. nih.govfrontiersin.org For instance, photoresponsive porphyrin nanotubes can be formed through the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin. nih.govresearchgate.net These hollow, open-ended tubular nanostructures exhibit significant photoconductivity. nih.gov
Specific studies on the self-assembly of this compound into such defined nanostructures are not widely reported. The n-butyl groups are primarily hydrophobic and may lead to different aggregation behavior compared to porphyrins with more interactive peripheral groups. However, the general principles of porphyrin self-organization suggest that under appropriate solvent conditions, aggregation is likely, though the resulting morphology (e.g., amorphous aggregates vs. ordered nanotubes or sheets) would depend on the specific intermolecular interactions dictated by the butylphenyl substituents.
Metal-Organic Frameworks (MOFs) based on Porphyrin Derivatives
The construction of Metal-Organic Frameworks (MOFs) typically relies on linker molecules that have specific functional groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridyls), to coordinate with metal nodes. rsc.org Porphyrins like meso-Tetra(4-carboxyphenyl)porphine (TCPP) are excellent candidates for this purpose and are used to construct highly porous and stable MOFs. rsc.orgrsc.org
This compound lacks these requisite coordinating functional groups. The n-butylphenyl substituents are sterically bulky and chemically inert in the context of typical MOF synthesis. Consequently, this porphyrin is not suitable as a primary building block (linker) for constructing porphyrinic MOFs. While it is conceivable that it could be encapsulated within the pores of a pre-existing MOF as a guest molecule, specific research detailing such an application is not available in the reviewed literature.
Hybrid Materials and Composites (e.g., with Metal Nanoparticles, Polymers)
The integration of porphyrins into hybrid materials and composites is a strategy to combine their unique photophysical properties with the functionalities of other materials. For instance, porphyrins have been encapsulated in chitosan/alginate nanoparticles to enhance their delivery for therapeutic applications. nih.gov In another example, a composite of meso-tetra(4-sulfonatophenyl)porphyrin silver, silver nanoparticles, and graphene-phase C3N4 was synthesized for use in electrochemical sensing. nih.govrsc.org
For this compound, specific examples of its incorporation into composites with metal nanoparticles or polymers are not well-documented. However, it has been identified as a compound of interest in the field of liquid crystals. frontierspecialtychemicals.com Liquid crystalline phases are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal, representing a form of a highly organized, single-component material.
Optoelectronic Materials Research
The unique optical and electronic properties of porphyrins make them attractive for applications in optoelectronics. The related meso-Tetra(4-tert-butylphenyl)Porphine is noted for its use in creating porphyrin-naphthalocyanine double-layer metal complexes with distinct optical and electronic characteristics suitable for optoelectronics and sensing technologies. lookchem.com It is also employed as a sensing material for detecting low-concentration acetone. lookchem.com
This compound, specifically, has been studied for its potential in liquid crystal applications. frontierspecialtychemicals.com Research has explored the mechanism of long-range exciton (B1674681) diffusion in nematically organized layers of this porphyrin, which is fundamental for applications in light-harvesting and energy transport systems, such as those found in organic solar cells or other optoelectronic devices. frontierspecialtychemicals.com
Light-Harvesting Systems
Light-harvesting systems, inspired by natural photosynthesis, are designed to capture and transfer solar energy efficiently. Porphyrins are excellent candidates for these systems due to their strong absorption of light in the visible spectrum. The electronic absorption spectrum of a porphyrin is characterized by an intense Soret band (around 400-450 nm) and several weaker Q-bands in the 500-700 nm region.
Research into this compound and its derivatives has provided insights into its light-harvesting capabilities. The parent free-base porphyrin, H₂T(4'-n-BuPh)P, exhibits characteristic absorption bands that are fundamental to its function as a light-harvesting chromophore. The positions of these bands can be finely tuned through structural modifications, such as the introduction of substituents at the β-pyrrole positions.
A study by Bhyrappa and colleagues in 2014 explored the synthesis and properties of β-tetrasubstituted derivatives of this compound. researchgate.net Their findings demonstrated that the electronic absorption bands of these porphyrins are red-shifted, with the extent of the shift being dependent on the nature of the β-pyrrole substituent. This tunability is crucial for designing light-harvesting arrays that can capture a broader range of the solar spectrum.
The following table summarizes the electronic absorption spectral data for this compound and one of its brominated derivatives in chloroform (B151607), illustrating the effect of β-substitution on the light-harvesting properties.
| Compound | Soret Band λmax (nm) | Q-Bands λmax (nm) |
| H₂T(4'-n-BuPh)P | 421 | 517, 553, 594, 650 |
| H₂T(4'-n-BuPh)PBr₄ | 442 | 545, 588, 642, 692 |
Data sourced from Bhyrappa, P., et al. (2014). researchgate.net
This red-shift in the brominated derivative (H₂T(4'-n-BuPh)PBr₄) indicates that its electrons can be excited by lower energy photons, extending the range of light that can be harvested. This principle is fundamental to the development of more efficient artificial photosynthetic systems.
Photo-induced Charge Separation Studies
The process of photo-induced charge separation is central to converting light energy into chemical or electrical energy. It involves the transfer of an electron from a photo-excited donor molecule to an acceptor molecule, creating a charge-separated state. Porphyrins, including this compound, are frequently employed as photosensitizers in these studies due to their ability to absorb light and initiate this electron transfer process.
While specific studies focusing solely on the photo-induced charge separation of unsubstituted this compound are not extensively detailed in the reviewed literature, the electrochemical properties of similar porphyrin architectures provide a strong basis for their suitability. The redox potentials of a porphyrin determine its ability to act as an electron donor or acceptor in the excited state.
For instance, studies on meso-tetra-alkyl porphyrins have shown that their redox properties can be systematically varied. uc.pt The first oxidation and reduction potentials are indicative of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. The difference between these potentials (the HOMO-LUMO gap) is related to the energy of the first excited state and is a key parameter in predicting charge transfer efficiency.
The general mechanism involves the porphyrin (P) absorbing a photon to reach its excited singlet state (¹P*). From this state, it can transfer an electron to an acceptor (A) to form a charge-separated state (P⁺-A⁻).
P + hν → ¹P *
¹P + A → P⁺ + A⁻*
Future Research Directions and Emerging Trends
Development of Novel Functionalization Strategies for Enhanced Properties
Future research will likely focus on innovative methods to functionalize the meso-Tetra(4-n-butylphenyl)Porphine core to precisely tune its electronic, photophysical, and chemical properties. While the synthesis of various meso-tetraphenylporphyrin derivatives is well-established, the introduction of the n-butyl groups at the para-position of the phenyl rings offers a unique starting point for further modifications.
One emerging trend is the use of post-synthetic modification strategies on the porphyrin periphery. This could involve electrophilic substitution reactions to introduce a variety of functional groups onto the phenyl rings, thereby altering the molecule's solubility, aggregation behavior, and electronic character. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly impact the redox potentials and photophysical properties of the porphyrin, making it more suitable for specific applications. mdpi.com A systematic study on the effect of the electronic nature and position of substituents on the redox potentials of meso-tetraphenylporphyrin derivatives has shown that such modifications can tune the molecule for applications in photoredox catalysis. mdpi.com
Another promising avenue is the development of methods for the direct functionalization of the β-pyrrolic positions of the porphyrin macrocycle. While challenging, success in this area would open up new possibilities for creating highly tailored porphyrin architectures with unique properties. The synthesis of β-tetrasubstituted meso-Tetra(4′-n-butylphenyl)porphyrins has been reported, demonstrating the feasibility of such modifications. frontierspecialtychemicals.com
The table below summarizes potential functionalization strategies and their expected impact on the properties of this compound.
| Functionalization Strategy | Target Position | Potential Functional Groups | Expected Impact on Properties |
| Electrophilic Aromatic Substitution | Phenyl Rings | -NO₂, -Br, -SO₃H | Tuning of redox potentials, increased solubility, altered aggregation |
| Suzuki/Sonogashira Coupling | Phenyl Rings (pre-functionalized) | Aryl, Alkynyl groups | Extension of π-conjugation, red-shifted absorption spectra |
| Direct β-Pyrrolic Functionalization | β-Pyrrolic Positions | Halogens, Nitro groups | Modified electronic structure, altered photophysical properties |
| Metalation | Porphyrin Core | Various metal ions (e.g., Zn, Fe, Co) | Catalytic activity, sensing capabilities, modified excited state dynamics |
Exploration of New Catalytic Transformations and Mechanistic Insights
The catalytic potential of metallated this compound is a significant area for future research. Porphyrin complexes are known to be effective catalysts for a variety of organic transformations, and the n-butylphenyl derivative provides a robust and soluble platform for developing new catalytic systems.
Future work will likely explore the use of this compound metal complexes in novel catalytic reactions, such as C-H activation, asymmetric synthesis, and photocatalytic water splitting. The bulky n-butyl groups can influence the catalyst's selectivity and stability, potentially leading to improved catalytic performance compared to unsubstituted tetraphenylporphyrins. For example, manganese 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (B1418132) supported on zinc oxide has been used for the catalytic oxidation of cyclohexane. frontierspecialtychemicals.com Similar systems based on the n-butylphenyl derivative could offer advantages in terms of solubility and catalyst longevity.
A deeper understanding of the reaction mechanisms will be crucial for the rational design of more efficient catalysts. This will involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, and computational modeling to elucidate the role of the metal center, the porphyrin ligand, and the peripheral substituents in the catalytic cycle.
Integration into Advanced Sensing Technologies and Miniaturized Devices
The unique optical and electrochemical properties of this compound make it a promising candidate for the development of advanced sensors. Future research will focus on integrating this porphyrin into various sensing platforms, including optical fibers, thin films, and nanomaterials, to create highly sensitive and selective detectors for a range of analytes.
One emerging trend is the development of porphyrin-based sensors for environmental monitoring. For instance, a related compound, meso-Tetra(4-tert-butylphenyl) Porphine (B87208), has been utilized as a sensing material for the detection of low-concentration acetone (B3395972). lookchem.com The n-butylphenyl derivative could be explored for similar applications, with the potential for improved performance due to its different solubility and aggregation properties. Another example is the development of a fluorescence-based sensor for Pb(II) using a functionalized tetraphenylporphyrin (B126558). nih.gov
The integration of this compound into miniaturized devices, such as lab-on-a-chip systems and microarrays, is another exciting research direction. These devices could enable rapid and high-throughput analysis of complex samples for applications in medical diagnostics, food safety, and environmental testing. The development of a DNA methylation sensor using meso-tetra(4-carboxyphenyl)porphine (B77598) on a light-addressable potentiometric sensor highlights the potential of porphyrins in this area. nih.gov
Tailored Materials for Specific Optoelectronic and Energy Applications
The strong light-absorbing properties and tunable electronic structure of this compound make it an attractive building block for advanced materials in optoelectronics and energy conversion. Future research will focus on the design and synthesis of tailored materials based on this porphyrin for specific applications.
In the field of solar energy, this compound and its derivatives can be used as photosensitizers in dye-sensitized solar cells (DSSCs). The n-butyl groups can help to prevent aggregation of the dye on the semiconductor surface, leading to improved cell efficiency. Research in this area will involve optimizing the porphyrin structure and the device architecture to maximize light harvesting and charge separation. Porphyrin-containing D-π-A conjugated polymers have been shown to have absorption over the entire visible light spectrum for solar cell applications. frontierspecialtychemicals.com
Another promising area is the development of porphyrin-based materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating this compound into polymer backbones or as discrete molecules in thin films, it may be possible to create new materials with tailored emission colors and improved charge transport properties.
The table below outlines potential applications of this compound in optoelectronics and energy, along with the key properties that make it suitable for these roles.
| Application | Key Properties of this compound |
| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible region, tunable redox potentials, good solubility, prevention of aggregation |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission wavelength, good film-forming properties |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good electron/hole mobility, ability to form ordered nanostructures |
| Photocatalysis | Efficient generation of reactive oxygen species, chemical stability |
Advanced Theoretical Modeling and Simulation for Predictive Design
Advanced theoretical modeling and simulation will play an increasingly important role in guiding the design and development of new materials and systems based on this compound. Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic structure, photophysical properties, and reactivity of this porphyrin and its derivatives. rsc.org
One emerging trend is the use of machine learning and artificial intelligence to accelerate the discovery of new porphyrin-based materials with desired properties. nih.govnih.gov By training algorithms on large datasets of experimental and computational data, it is possible to develop predictive models that can identify promising candidates for specific applications without the need for extensive trial-and-error synthesis and characterization. nih.govnih.gov
These computational approaches will be invaluable for understanding structure-property relationships and for the rational design of this compound derivatives with optimized performance in areas such as catalysis, sensing, and optoelectronics.
Bio-inspired and Biomimetic Systems for Fundamental Understanding
The structural similarity of porphyrins to the active sites of many biological systems, such as hemoglobin and chlorophyll, makes this compound an excellent platform for developing bio-inspired and biomimetic systems. Future research in this area will focus on using this porphyrin to mimic the function of natural systems and to gain a deeper understanding of fundamental biological processes.
One area of interest is the development of artificial photosynthetic systems that use this compound as a light-harvesting antenna and a reaction center mimic. By studying these simplified systems, researchers can gain insights into the complex mechanisms of natural photosynthesis, which could inform the design of more efficient solar energy conversion devices. The use of porphyrin derivatives in photodynamic therapy is another area of active research, where the molecule's ability to generate singlet oxygen upon light irradiation is harnessed to destroy cancer cells. nih.govmdpi.com
Furthermore, the study of self-assembly of this compound and its derivatives into well-defined nanostructures can provide insights into the principles of molecular recognition and supramolecular chemistry that govern the organization of biological systems. Photoresponsive porphyrin nanotubes formed by self-assembly have been explored for their energy harvesting and sensing capabilities. frontiersin.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing meso-Tetra(4-n-butylphenyl)Porphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Adler-Longo method (condensing pyrrole with substituted benzaldehydes under refluxing propionic acid) is widely used for meso-aryl porphyrins . For 4-n-butylphenyl substituents, adjust the aldehyde:pyrrole stoichiometry (typically 1:1) and reaction time (12-24 hrs) to optimize yield. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) removes chlorin byproducts, which are common in porphyrin syntheses . Monitor purity using UV-Vis spectroscopy (Soret band at ~418 nm for free-base porphyrins) and HPLC .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Identify π-π* transitions (Soret band ~418 nm; Q-bands 500-650 nm) and fluorescence quantum yields. Compare with analogs like meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP) to assess substituent effects on photophysics .
- Resonance Raman spectroscopy : Probe vibrational modes (e.g., C=C stretching at ~1600 cm⁻¹) to confirm protonation states and aggregation behavior .
- X-ray crystallography : Resolve molecular geometry, especially if bulky 4-n-butyl groups induce steric distortions .
Q. What solvent systems are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : Hydrophobic porphyrins like this compound dissolve in organic solvents (e.g., CHCl₃, DMF, DMSO) but are insoluble in water. For aqueous applications, consider functionalizing with sulfonate or carboxylate groups (as in H₂TCPP) . Solubility tests via sequential dilution in solvents with varying polarity (e.g., toluene → DMF → DMSO) ensure compatibility with reaction conditions .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what structural factors influence activity?
- Methodological Answer : Coordinate the porphyrin with metal ions (e.g., Pd²⁺, Mn³⁺) to create active sites for catalysis. For MOF construction, use carboxylate or pyridyl-functionalized analogs (e.g., H₂TCPP) as linkers. Monitor catalytic performance (e.g., olefin epoxidation) via GC-MS and compare turnover numbers (TONs) with non-porphyrin MOFs. Steric hindrance from 4-n-butyl groups may reduce substrate accessibility, requiring pore-size optimization .
Q. What experimental strategies resolve contradictions in reported singlet oxygen (¹O₂) quantum yields for meso-aryl porphyrins in photodynamic therapy (PDT)?
- Methodological Answer : Discrepancies arise from aggregation (e.g., J-aggregates reduce ¹O₂ yields) and solvent polarity. To standardize measurements:
- Use time-resolved near-infrared phosphorescence (λ ~1270 nm) in deaerated DMF.
- Compare with reference porphyrins (e.g., meso-Tetraphenylporphine, TPP) under identical conditions.
- Control aggregation via pH (e.g., acidic conditions for H₂TPPS₄⁴⁻ J-aggregates) or ionic strength adjustments .
Q. How do substituent effects (e.g., 4-n-butyl vs. 4-carboxyphenyl) alter the electrochemical properties of meso-aryl porphyrins in sensing applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in non-aqueous electrolyte (e.g., TBAPF₆ in CH₃CN) to compare redox potentials. Electron-donating 4-n-butyl groups may shift the first oxidation potential anodically (less positive) relative to electron-withdrawing carboxylates. For O₂/CO sensing, immobilize the porphyrin in hydrogels and measure fluorescence quenching efficiency (Stern-Volmer plots) .
Q. What computational approaches predict the aggregation behavior of this compound in solution, and how do these models align with experimental data?
- Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., CAM-B3LYP) to model intermolecular interactions (e.g., π-π stacking, van der Waals forces). Compare predicted aggregation energies with dynamic light scattering (DLS) and resonance light scattering (RLS) data. For 4-n-butyl groups, steric repulsion may suppress aggregation, contrasting with sulfonated analogs like H₂TPPS₄⁴⁻ .
Data Contradiction Analysis
Q. Conflicting reports exist on the photocatalytic efficiency of porphyrin-based MOFs. How can researchers isolate the role of the porphyrin ligand vs. the metal node?
- Methodological Answer :
- Synthesize isostructural MOFs with varying metal nodes (e.g., Zn²⁺ vs. Pd²⁺) and identical porphyrin linkers.
- Compare reaction rates for model reactions (e.g., methylene blue degradation under visible light).
- Use X-ray absorption spectroscopy (XAS) to confirm metal oxidation states and coordination geometry during catalysis .
Q. Why do some studies report enhanced stability for meso-aryl porphyrins in acidic media, while others observe degradation?
- Methodological Answer : Stability depends on substituent electronic effects. Electron-withdrawing groups (e.g., Cl in meso-Tetra(o-dichlorophenyl)porphine) enhance acid resistance by reducing protonation at the porphyrin core. For 4-n-butyl groups (electron-donating), test stability via UV-Vis monitoring in HCl/CH₃OH (0.1–1 M). Degradation products (e.g., chlorins) can be identified via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
